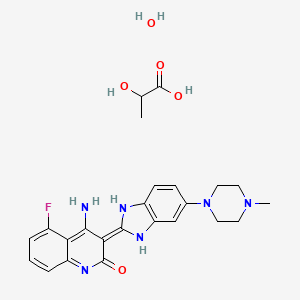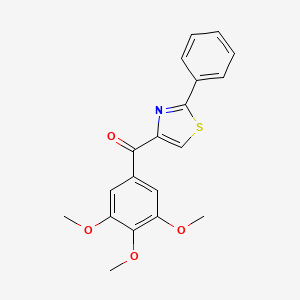
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
説明
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone, also known as TTM, is a synthetic compound that has been extensively studied for its potential use in scientific research. TTM has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
科学的研究の応用
Antibacterial Activity
Research by Shahana and Yardily (2020) on the synthesis and characterization of novel compounds related to thiazole derivatives, including structural analysis and molecular docking, aids in understanding their potential antibacterial activity. This study highlights the importance of structural optimization and theoretical vibrational spectra for understanding compound stability and reactivity, contributing to the development of new antibacterial agents (Shahana & Yardily, 2020).
Anticancer Potential
A 2013 study by Magalhães et al. explored the cytotoxicity of a phenstatin family compound, focusing on its mechanisms of inducing cell death in leukemia cells. This research contributes to understanding the compound's potential as an anticancer therapeutic, particularly in inhibiting tubulin polymerization and inducing apoptosis (Magalhães et al., 2013).
Structural Analysis and Synthesis
Çeti̇nkaya (2017) conducted a study involving the synthesis of phenstatin derivatives, including structural analysis using spectroscopic techniques. The focus on geometrical parameters and structural optimization contributes to the understanding of these compounds in scientific research (Çeti̇nkaya, 2017).
Antioxidant Properties
Research by Çetinkaya, Göçer, Menzek, and Gülçin (2012) on the synthesis and antioxidant properties of certain derivatives highlights their potential as effective antioxidants. The study evaluates their radical scavenging activities, comparing them to standard compounds, and suggests their potential as promising molecules due to their antioxidant power (Çetinkaya et al., 2012).
Antiproliferative Activity
Chang et al. (2014) synthesized a series of compounds to investigate their antiproliferative activity, particularly against cancer cells. This study contributes to the understanding of the compound's potential in cancer treatment, focusing on its ability to inhibit tubulin polymerization and disrupt vascular formation (Chang et al., 2014).
特性
CAS番号 |
1135797-91-9 |
|---|---|
製品名 |
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
分子式 |
C19H17NO4S |
分子量 |
355.4 g/mol |
IUPAC名 |
(2-phenyl-1,3-thiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChIキー |
WZEMDWPKLKAUOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
同義語 |
(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone SMART 100 SMART-100 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

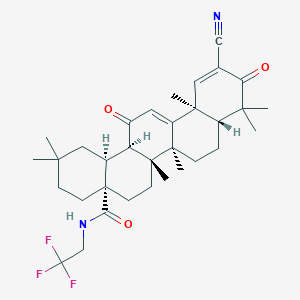
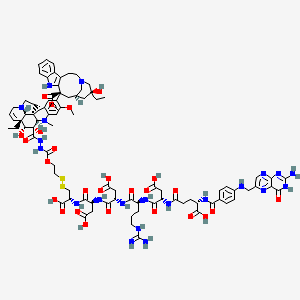
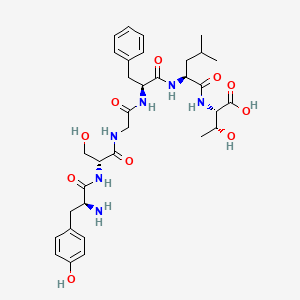
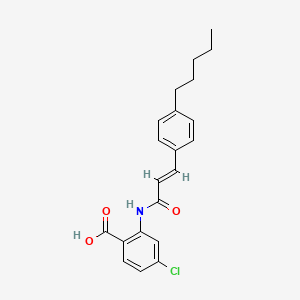
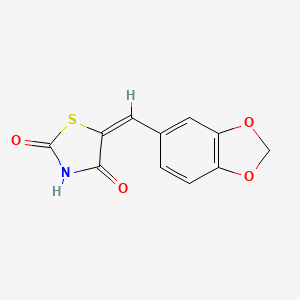
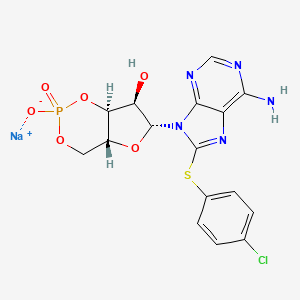
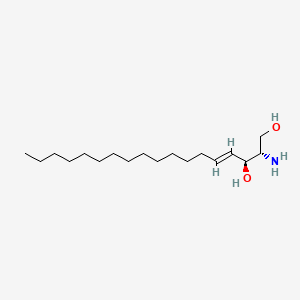
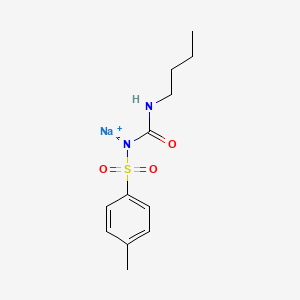
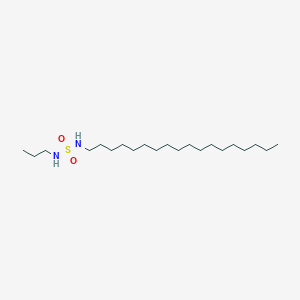
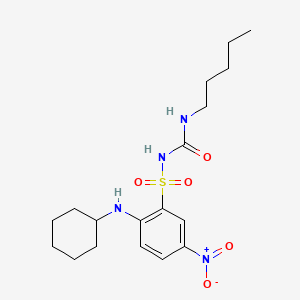
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
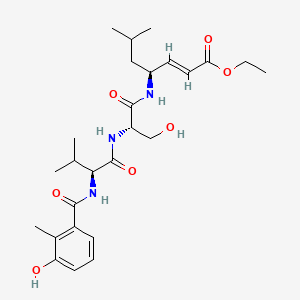
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
